

An In-depth Technical Guide to the Chemical Properties and Stability of Fosfestrol

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Compound of Interest

Compound Name: Fosfestrol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfestrol, a synthetic nonsteroidal estrogen, has been a subject of interest in medicinal chemistry and pharmacology, primarily for its application in the hormonal therapy of prostate cancer. As a prodrug, its efficacy is intrinsically linked to its chemical properties and stability, which govern its conversion to the active metabolite, diethylstilbestrol (DES). This technical guide provides a comprehensive overview of the core chemical characteristics of **Fosfestrol**, detailing its structure, solubility, and stability under various conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation, analysis, and handling of this important pharmaceutical compound.

Chemical and Physical Properties

Fosfestrol, chemically known as (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bis-phenol bis(dihydrogen phosphate), is a diphosphate ester of diethylstilbestrol.[1] It is typically available as a tetrasodium salt, which is an odorless, off-white crystalline powder.[2]

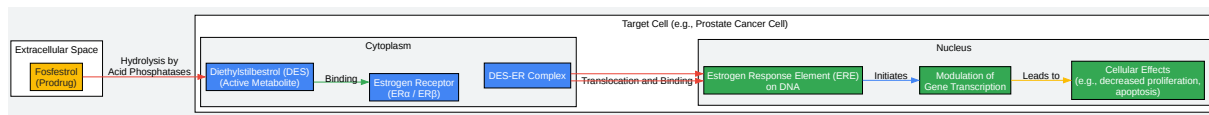
Table 1: Physicochemical Properties of **Fosfestrol** and its Tetrasodium Salt

Property	Fosfestrol	Fosfestrol Tetrasodium Salt	References
Molecular Formula	C ₁₈ H ₂₂ O ₈ P ₂	C ₁₈ H ₁₈ Na ₄ O ₈ P ₂	[1][3]
Molecular Weight	428.31 g/mol	516.24 g/mol	[1][3]
Appearance	-	Odorless, off-white crystalline powder	[2]
Solubility	Slightly soluble in water; Soluble in ethanol and formamide.[4]	Soluble in water (100 g/L at 25°C); Insoluble in ethanol and other organic solvents.	[5]
Melting Point	Decomposes at 204-206 °C	-	[2]

Mechanism of Action and Signaling Pathway

Fosfestrol itself is biologically inactive and functions as a prodrug.[1] In the body, it undergoes enzymatic hydrolysis, primarily by acid phosphatases that are abundant in prostatic carcinoma cells, to release its active metabolite, diethylstilbestrol (DES).[1] DES is a potent estrogen receptor (ER) agonist, binding to both ER α and ER β . [1][6]

The binding of DES to estrogen receptors triggers a cascade of cellular events. The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs).[1][6] This interaction modulates the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] In the context of prostate cancer, the estrogenic activity of DES leads to the suppression of the hypothalamic-pituitary-gonadal axis, resulting in reduced testosterone levels and thereby inhibiting the growth of androgen-dependent prostate cancer cells.[7]



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Figure 1: Simplified signaling pathway of **Fosfestrol** activation and subsequent estrogen receptor-mediated effects.

Stability Profile

The stability of **Fosfestrol** is a critical parameter for its storage, formulation, and therapeutic efficacy. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities. Stability studies are typically conducted following the International Council for Harmonisation (ICH) guidelines.^{[8][9]}

Table 2: Summary of **Fosfestrol** Stability

Condition	Stability Profile	Potential Degradation Pathway
Hydrolysis	Susceptible to hydrolysis, especially under acidic conditions, leading to the cleavage of phosphate esters.	Hydrolytic cleavage of the phosphate ester bonds to form diethylstilbestrol and phosphoric acid.
Oxidation	Potentially susceptible to oxidation, although specific studies are limited.	Oxidation of the phenolic hydroxyl groups or the ethylenic double bond of the diethylstilbestrol moiety.
Photostability	As a derivative of diethylstilbestrol, which is known to be light-sensitive, Fosfestrol is likely susceptible to photodegradation.	Isomerization of the trans double bond to the less active cis isomer, or other photochemical reactions.
Thermal Stability	Decomposes at elevated temperatures.	Thermal decomposition pathways are not well-defined but likely involve cleavage of the phosphate esters and degradation of the stilbene core.

Experimental Protocols

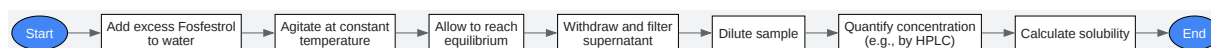
Detailed experimental protocols are essential for the accurate assessment of the chemical properties and stability of **Fosfestrol**. The following sections outline methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

- Add an excess amount of **Fosfestrol** tetrasodium salt to a known volume of purified water in a sealed, clear glass vial.
- Agitate the vial at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.
- Dilute the sample appropriately with a suitable solvent (e.g., water or a methanol-water mixture).
- Quantify the concentration of **Fosfestrol** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculate the solubility based on the measured concentration and the dilution factor.



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Figure 2: Workflow for the determination of aqueous solubility using the shake-flask method.

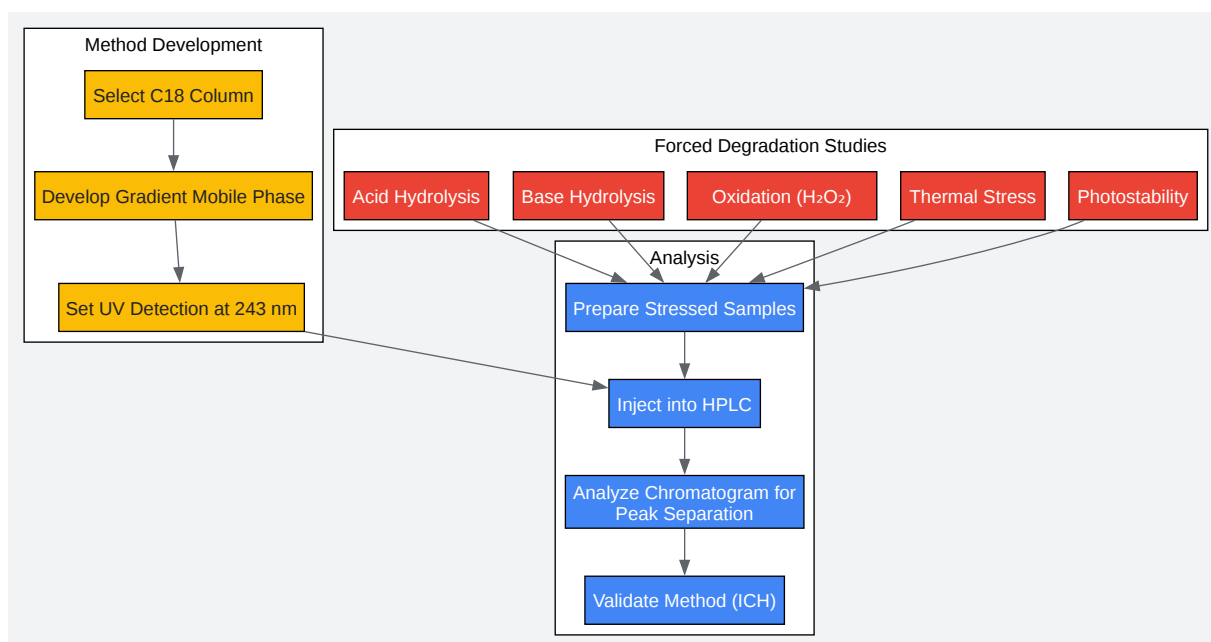
Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products.

Methodology:

- **Chromatographic System:** A liquid chromatograph equipped with a UV detector is typically used.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is a common choice.
- Mobile Phase: A gradient elution is often employed to achieve good separation of the polar parent drug and any less polar degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A flow rate of 1.0 mL/min is standard.
- Detection Wavelength: The detection wavelength should be set at the λ_{max} of **Fosfestrol**, which is approximately 243 nm, to ensure maximum sensitivity.[\[10\]](#)
- Sample Preparation: Dissolve a known amount of **Fosfestrol** in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.
- Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the drug to various stress conditions:
 - Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).
 - Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
 - Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal Degradation: Expose the solid drug or a solution to high temperatures.
 - Photodegradation: Expose the drug solution or solid to UV and visible light as per ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.



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Figure 3: Logical workflow for developing and validating a stability-indicating HPLC method for Fosfestrol.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis techniques provide information on the thermal stability and decomposition of Fosfestrol.

Methodology:

- Instrumentation: A simultaneous TGA/DSC instrument is used.
- Sample Preparation: A small, accurately weighed amount of the **Fosfestrol** sample (typically 2-10 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).
- TGA Analysis:
 - The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - The instrument records the change in mass of the sample as a function of temperature.
 - The resulting TGA curve provides information on the onset of decomposition and the temperature ranges of mass loss.
- DSC Analysis:
 - Simultaneously with the TGA measurement, the DSC measures the heat flow to or from the sample relative to a reference.
 - The DSC curve reveals endothermic or exothermic events such as melting, decomposition, and phase transitions.

Conclusion

A thorough understanding of the chemical properties and stability of **Fosfestrol** is paramount for its successful development and clinical application. This technical guide has provided a detailed overview of its key characteristics, including its physicochemical properties, mechanism of action, and stability profile under various stress conditions. The outlined experimental protocols offer a foundation for the robust analysis and quality control of **Fosfestrol**. For drug development professionals, this information is critical for designing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Further research into the specific degradation products and their potential toxicological profiles would be a valuable addition to the existing knowledge base.

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